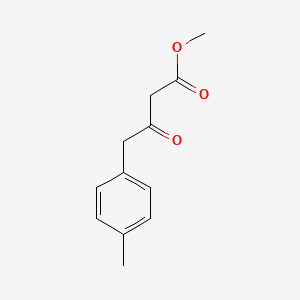

Methyl 4-(4-methylphenyl)-3-oxobutanoate

説明

Methyl 4-(4-methylphenyl)-3-oxobutanoate (IUPAC name) is a β-keto ester featuring a 4-methylphenyl substituent at the C4 position of the butanoate backbone. This compound is synthesized via a [3+3] aldol-SNAr-dehydration strategy, yielding a colorless oil with a boiling point of 104–107°C (0.01 mm Hg) and a molecular weight of 206 g/mol . Its IR spectrum displays characteristic carbonyl stretches at 1745 cm⁻¹ (ester) and 1719 cm⁻¹ (ketone), while its mass spectrometry (MS) data confirm the molecular ion peak at m/z 206 . The compound serves as a precursor in synthesizing naphthol and quinoline derivatives, leveraging its reactive β-keto ester moiety for cyclization and functionalization reactions.

特性

IUPAC Name |

methyl 4-(4-methylphenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQXTWUZOCHHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-3-oxobutanoate typically involves the esterification of 4-(4-methylphenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(4-methylphenyl)-3-oxobutanoic acid+methanolacid catalystMethyl 4-(4-methylphenyl)-3-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(4-methylphenyl)-3-oxobutanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

Methyl 4-(4-methylphenyl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) for halogenation or sulfuric acid (H2SO4) for nitration.

Major Products

Oxidation: 4-(4-methylphenyl)-3-oxobutanoic acid

Reduction: 4-(4-methylphenyl)-3-hydroxybutanoate

Substitution: Various substituted derivatives depending on the electrophile used

科学的研究の応用

Synthetic Organic Chemistry

Methyl 4-(4-methylphenyl)-3-oxobutanoate serves as an important intermediate in synthesizing various pharmaceuticals. Its unique structure allows chemists to create complex molecules efficiently, enhancing drug discovery and development processes .

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is valuable in developing flavors and fragrances. It enhances product appeal in food and cosmetic formulations, making it a sought-after ingredient in these industries .

Polymer Chemistry

In polymer chemistry, methyl 4-(4-methylphenyl)-3-oxobutanoate is utilized to produce specialty polymers. These materials exhibit specific properties such as improved durability and resistance to environmental factors, making them suitable for various applications .

Biochemical Research

This compound plays a role in studies related to enzyme activity and metabolic pathways. It provides insights into biological processes and potential therapeutic targets, particularly in the context of drug metabolism and pharmacokinetics .

Analytical Chemistry

Methyl 4-(4-methylphenyl)-3-oxobutanoate serves as a standard reference material in various analytical techniques. This ensures accuracy and reliability in chemical analysis across laboratories, facilitating research and quality control .

Anticancer Activity

Research has demonstrated that compounds with structural similarities to methyl 4-(4-methylphenyl)-3-oxobutanoate exhibit significant cytotoxic effects against various cancer cell lines. Studies indicate that specific substituents on the phenyl ring enhance anticancer activity, suggesting potential therapeutic applications for this compound .

Enzyme Inhibition

Inhibitory studies have shown that similar compounds can effectively inhibit enzyme activities involved in metabolic pathways. This inhibition can be relevant for developing therapeutic agents targeting metabolic disorders, highlighting the compound's potential in drug development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Organic Chemistry | Intermediate for synthesizing pharmaceuticals |

| Flavor and Fragrance Industry | Ingredient for enhancing flavors and fragrances |

| Polymer Chemistry | Used in producing specialty polymers with enhanced properties |

| Biochemical Research | Insights into enzyme activity and metabolic pathways |

| Analytical Chemistry | Standard reference material for accuracy in chemical analysis |

作用機序

The mechanism of action of Methyl 4-(4-methylphenyl)-3-oxobutanoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The molecular targets and pathways involved include:

Esterases: Enzymes that hydrolyze ester bonds to produce alcohols and carboxylic acids.

Ketoreductases: Enzymes that reduce ketones to secondary alcohols.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(4-methylphenyl)-3-oxobutanoate (Compound 11 in ) with five analogous β-keto esters differing in aryl substituents (Table 1). Key parameters include synthesis yield, physical properties, spectral data, and substituent effects.

Table 1: Comparative Data for Methyl 3-Oxo-4-arylbutanoate Derivatives

| Compound | Substituent | Yield (%) | Boiling Point (°C, mmHg) | IR Peaks (cm⁻¹) | MS (m/z) |

|---|---|---|---|---|---|

| 8 | Phenyl | 82 | 92–96 (0.05) | 1745 (ester), 1721 (ketone) | 192 |

| 9 | 2-Fluorophenyl | 68 | 95–98 (0.08) | 1746, 1722, 1235 (C–F) | 210 |

| 10 | 4-Chlorophenyl | 70 | 117–121 (0.01) | 1748, 1725 | 226, 228 |

| 11 | 4-Methylphenyl | 74 | 104–107 (0.01) | 1745, 1719 | 206 |

| 12 | 4-Methoxyphenyl | 80 | 121–125 (0.01) | 2839 (OCH₃), 1747, 1724 | 222 |

| 13 | 3-Trifluoromethylphenyl | 62 | 121–125 (0.01) | 1748, 1725 | 254 |

Boiling Point and Substituent Polarity

Boiling points increase with substituent polarity and molecular weight:

- 4-Methoxyphenyl (12) : Highest boiling point (121–125°C) due to hydrogen bonding from the methoxy oxygen .

- 4-Chlorophenyl (10) : 117–121°C, reflecting chlorine’s high electronegativity and molecular weight.

- 4-Methylphenyl (11) : Moderate boiling point (104–107°C), as the methyl group contributes minimal polarity.

Spectral Signatures

- IR Spectroscopy : All compounds show ester (1745–1748 cm⁻¹) and ketone (1719–1725 cm⁻¹) stretches. Unique peaks include:

- Mass Spectrometry : Molecular ions align with calculated masses (e.g., m/z 206 for 11 vs. m/z 254 for 13 ). Chlorinated derivatives (10 ) exhibit isotopic clusters (226/228) due to ³⁵Cl/³⁷Cl .

生物活性

Methyl 4-(4-methylphenyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The synthesis and structure-activity relationships (SAR) of this compound are also discussed.

Chemical Structure and Synthesis

Methyl 4-(4-methylphenyl)-3-oxobutanoate features a ketone functional group and an ester, which are critical for its biological activity. The synthesis typically involves the condensation of appropriate ketones and esters under controlled conditions to yield the desired product. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of methyl 4-(4-methylphenyl)-3-oxobutanoate. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:

- Inhibition of COX Enzymes : The compound demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. For instance, one study reported IC50 values against COX-1 at approximately 19.45 μM and against COX-2 at around 31.4 μM .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Methyl 4-(4-methylphenyl)-3-oxobutanoate | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | Not reported | Not reported |

2. Antimicrobial Activity

The antimicrobial efficacy of methyl 4-(4-methylphenyl)-3-oxobutanoate has also been evaluated against various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited notable antibacterial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition zones in assays against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 256 |

3. Anticancer Activity

Emerging research suggests that methyl 4-(4-methylphenyl)-3-oxobutanoate may possess anticancer properties:

- Cell Cycle Arrest : Studies indicate that this compound can induce apoptosis in cancer cell lines by affecting microtubule dynamics, leading to cell cycle arrest at the G2/M phase . It was observed that concentrations as low as 10 μM could enhance caspase activity, confirming its potential as an anticancer agent.

Case Studies

Several case studies have documented the effects of methyl 4-(4-methylphenyl)-3-oxobutanoate in vitro:

- Anti-inflammatory Effects : In a controlled experiment using RAW264.7 cells, treatment with the compound resulted in a marked reduction in the mRNA levels of inflammatory markers such as iNOS and COX-2, indicating its role in modulating inflammatory pathways .

- Antimicrobial Efficacy : A comparative study demonstrated that methyl 4-(4-methylphenyl)-3-oxobutanoate outperformed traditional antibiotics in inhibiting biofilm formation by Staphylococcus epidermidis, showcasing its potential as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-methylphenyl)-3-oxobutanoate, and how do reaction conditions influence yield?

The compound is synthesized via a [3+3] Aldol-SNAr-Dehydration approach, yielding 74% under optimized conditions (0.01 mm Hg vacuum, 104–107°C). Key steps include the formation of the β-keto ester backbone and regioselective aryl group introduction. Solvent choice (e.g., acetic acid for bromination precursors) and temperature control are critical to avoid side reactions like over-oxidation .

| Synthetic Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 104–107°C | Higher purity |

| Pressure | 0.01 mm Hg | Prevents decomposition |

| Solvent System | Polar aprotic (e.g., THF) | Enhances SNAr reactivity |

Q. How is Methyl 4-(4-methylphenyl)-3-oxobutanoate characterized, and what spectroscopic markers distinguish it from analogs?

Characterization relies on IR (1745 cm⁻¹ for ester C=O; 1719 cm⁻¹ for ketone) and NMR (¹H: δ 2.35 ppm for methylphenyl protons; ³J coupling constants confirm stereochemistry). MS data (m/z 206 [M⁺]) differentiates it from halogenated analogs (e.g., m/z 226 for 4-chlorophenyl derivative) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for pharmaceutical intermediates (e.g., chromene derivatives) and fluorinated analogs. The 4-methylphenyl group enhances lipophilicity, making it useful in drug delivery studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield when synthesizing analogs with electron-withdrawing substituents?

Substituent effects significantly impact yields. For example, 4-methoxyphenyl analogs achieve 80% yield due to electron-donating effects stabilizing intermediates, while 4-chlorophenyl analogs yield 70% due to steric hindrance. Optimizing Lewis acid catalysts (e.g., AlCl₃) and microwave-assisted synthesis can reduce reaction times by 30% .

Q. How do conflicting NMR and IR data arise in structural analysis, and how can they be resolved?

Discrepancies may stem from rotameric equilibria in the β-keto ester moiety. For example, dual carbonyl peaks in IR (1745 and 1719 cm⁻¹) correlate with dynamic NMR splitting (δ 3.7–4.1 ppm for ester methyl). Using low-temperature NMR (−40°C) or DFT calculations can resolve ambiguities .

Q. What computational methods validate the stereoelectronic effects of the 4-methylphenyl group?

DFT studies (B3LYP/6-311+G(d,p)) reveal the methyl group’s +I effect stabilizes the enolate intermediate, lowering the activation barrier by ~5 kcal/mol compared to unsubstituted analogs. NBO analysis confirms hyperconjugation between the aryl ring and ketone group .

Data Contradiction Analysis

Q. Why do reported yields for similar derivatives vary across studies?

Variability arises from substituent electronic effects and purification methods . For instance, 4-methoxyphenyl derivatives (80% yield) benefit from enhanced resonance stabilization, while trifluoromethyl analogs (62% yield) suffer from steric hindrance. Column chromatography vs. distillation also affects recovery rates .

Q. How does the choice of brominating agent affect the synthesis of halogenated derivatives?

Br₂ in acetic acid selectively brominates the β-keto ester at the γ-position, whereas NBS (N-bromosuccinimide) under radical conditions leads to α-bromination. GC-MS monitoring is essential to track regioselectivity .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。